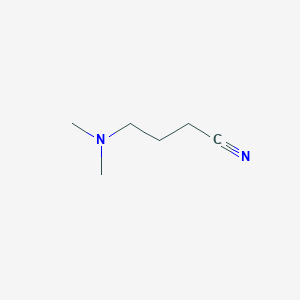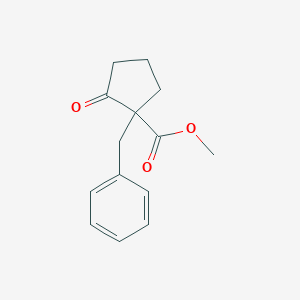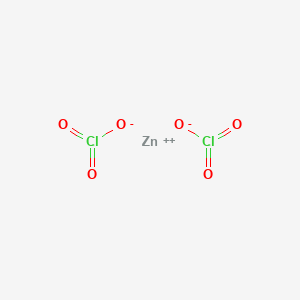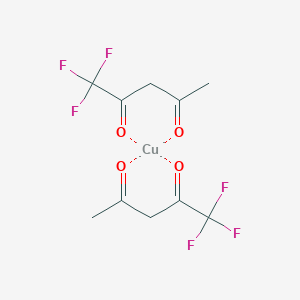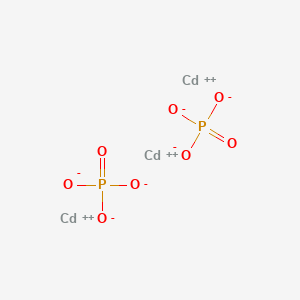
Cadmium phosphate
Übersicht
Beschreibung
Cadmium phosphate is an inorganic compound composed of cadmium, phosphorus, and oxygen. It is typically encountered in the form of this compound hydroxide, which is a white crystalline solid. This compound is of significant interest due to its applications in various fields, including materials science, environmental science, and industrial chemistry.
Wirkmechanismus
Target of Action
Cadmium phosphate primarily targets soil and water environments, where it interacts with various biological and chemical components . In the human body, cadmium targets essential molecules and fundamental processes, causing disruptions in calcium signaling and cellular signaling pathways , and inducing oxidative stress .
Mode of Action
This compound’s mode of action involves complex interactions with its targets. In soil, cadmium might be immobilized by Cd2+ adsorption instead of precipitation under a low phosphorus application system . In the human body, cadmium disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with signaling pathways like Mitogen-Activated Protein Kinase (MAPK) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Tumor Protein 53 (p53) pathways .
Biochemical Pathways
Cadmium affects several biochemical pathways. It induces a decrease in mitochondrial membrane potential , primarily resulting from disruptions in the Electron Transport Chain (ETC), which reduce the efficiency of proton pumps . Cadmium also interferes with major DNA repair pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Cadmium is known to be acutely and chronically toxic to cells and organisms. In cells, it is taken into calcium membrane channels, where it accumulates . Cadmium inhibits the synthesis of DNA, RNA, and proteins, as well as breaking up DNA strands and mutating chromosomes .
Result of Action
The result of this compound’s action is the immobilization of cadmium in the environment, reducing its bioavailability . In the human body, the effects of cadmium’s action can be detrimental, leading to diseases such as cancer and damage to organs like kidneys, liver, and bones .
Action Environment
The action of this compound is influenced by environmental factors. Its high mobility is influenced by various factors, including pH, redox state, and ionic strength . Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . The presence of other ions, such as calcium ions at high concentrations, can also affect the efficiency of cadmium exchange .
Biochemische Analyse
Biochemical Properties
Cadmium phosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with plant growth-promoting rhizobacteria, influencing enzymatic activities, plant growth hormones production, phosphate solubilization, and siderophores production . These interactions can help plants tolerate against cadmium stress .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It can lead to oxidative stress, disruption of calcium signaling, interference with cellular signaling pathways, and changes in gene expression . For example, this compound can cause changes in the cell wall composition of plants, affecting nutrient uptake .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form stable complexes with proteins, reducing its reactivity and can be stored in the body for extended periods . It can also disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that this compound can cause long-term changes in the metabolic profiles of organisms exposed to it . This includes changes in oxidative stress levels, energy metabolism, lipid metabolism, amino acid metabolism, and purine metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been found that this compound can cause significant oxidative stress in animals, affecting various biological systems and processes . The specific effects can vary depending on the dosage and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can affect the levels of phenolic compounds, carbohydrates, glycine betaine, proline, and organic acids in crops . It can also influence the metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can be absorbed by plants and accumulate in various tissues . The transport and distribution of this compound can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function. For example, it has been found that this compound can be localized in the cell wall of plants, affecting the plant’s ability to absorb nutrients . The localization of this compound can be influenced by various factors, including targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium phosphate can be synthesized using a cadmium oleate precursor hydrothermal method. In this method, cadmium chloride, sodium oleate, and sodium dihydrogen phosphate are used as reactants in an aqueous solution. The mixture is subjected to hydrothermal treatment at 180°C for 24 hours, resulting in the formation of ultralong nanowires of this compound hydroxide .
Industrial Production Methods: Industrial production of this compound often involves the reaction of cadmium salts with phosphate salts under controlled conditions. The process typically includes the precipitation of this compound from an aqueous solution, followed by filtration, washing, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium phosphate undergoes various chemical reactions, including:
Exchange Reactions: this compound can participate in exchange reactions with other cations, such as zinc ions.
Solubility Reactions: this compound is stable in water but becomes soluble in acidic conditions.
Common Reagents and Conditions:
Zinc Ions: Used in exchange reactions to replace cadmium ions in this compound.
Acidic Solutions: Used to dissolve this compound for various applications.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Cadmium phosphate has a wide range of scientific research applications, including:
Environmental Science: Used in the remediation of cadmium-contaminated soils.
Materials Science: Ultralong nanowires of this compound hydroxide are used to fabricate flexible, fire-resistant inorganic paper with good electrical insulation properties.
Industrial Chemistry: this compound is used as a precursor for synthesizing other inorganic compounds, such as cadmium sulfide nanowires.
Vergleich Mit ähnlichen Verbindungen
- Calcium Phosphate
- Potassium Dihydrogen Phosphate
- Ammonium Dihydrogen Phosphate
Eigenschaften
IUPAC Name |
cadmium(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cd.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGIRRZWCDKDMV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3(PO4)2, Cd3O8P2 | |
| Record name | cadmium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889611 | |
| Record name | Phosphoric acid, cadmium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-17-3, 13847-17-1 | |
| Record name | Phosphoric acid, cadmium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, cadmium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, cadmium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricadmium bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of cadmium phosphate?
A1: this compound encompasses various forms, each with a distinct molecular formula. Some common forms include:* this compound hydroxide: Cd5H2(PO4)4·4H2O []* Cadmium pyrophosphate: Cd2P2O7 [] * Ammonium this compound: (NH4)CdPO4 []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ several spectroscopic methods:* X-ray Diffraction (XRD): Identifies crystalline phases and determines unit cell parameters [, , ].
Infrared Spectroscopy (FTIR): Reveals functional groups (e.g., P-O vibrations) and hydrogen bonding interactions [, , ].* Nuclear Magnetic Resonance (NMR):
* 31P MAS-NMR: Provides insights into the polymerization degree of the phosphate network and the types of phosphorus environments present []. * Magic Angle Spinning NMR: Helps identify the chemical environment and bonding in this compound []. * X-ray Photoelectron Spectroscopy (XPS)*: Analyzes the chemical states and bonding environments of elements like cadmium, phosphorus, and oxygen [, ].
Q3: How does the cadmium oxide (CdO) content impact the properties of this compound glasses?
A3: Increasing CdO content in this compound glasses typically leads to:
- Decreased glass transition temperature and softening temperature, indicating a weakening of the glass structure [, , ].
- Increased thermal expansion coefficient and dissolution rate, further supporting the network modifier role of CdO [, , ].
- Changes in the optical band gap, which can be correlated with structural modifications and bonding characteristics [, , ].
Q4: Can this compound glasses function as effective matrices for immobilizing heavy metals like lead and cadmium?
A4: Yes, research suggests that this compound glasses can encapsulate heavy metal chlorides, converting them into less soluble and less bioavailable oxide forms []. This makes them promising materials for applications such as the vitrification of hazardous waste.
Q5: What catalytic properties does this compound exhibit?
A5: this compound acts as a catalyst in various reactions, particularly dehydrogenation and dehydration reactions of alcohols:
- Dehydrogenation: this compound effectively catalyzes the dehydrogenation of alcohols like 2-propanol to produce ketones like acetone [, ].
- Dehydration: While less active for dehydration, the addition of carbon tetrachloride (CCl4) to the reaction system enhances the dehydration activity of this compound, leading to the formation of alkenes [, ].
Q6: How does the molar ratio of phosphorus to cadmium (P/Cd) influence the catalytic activity of this compound in butan-2-ol conversion?
A6: The P/Cd ratio significantly impacts the selectivity of this compound catalysts in butan-2-ol conversion []:* High P/Cd Ratio: Favors dehydration of butan-2-ol to n-butenes and lowers the overall conversion rate.* Low P/Cd Ratio: Promotes dehydrogenation to methyl ethyl ketone.
Q7: What is the role of acid-base properties in the catalytic activity of this compound?
A7: Research indicates that this compound generally exhibits basic catalytic properties. For instance, poisoning studies using acidic compounds like trichloroacetic acid (CCl3COOH) completely inhibit its dehydrogenation activity while enhancing dehydration, suggesting the involvement of basic sites in the dehydrogenation pathway [].
Q8: How has computational chemistry been applied to understand the properties of this compound?
A8: Theoretical calculations, particularly density functional theory (DFT) studies, have been employed to:
- Investigate the electronic structure and optical properties of this compound compounds, including their band gap energies [].
- Explore the relationship between electronic structures and optical properties, particularly the UV transparency window [].
- Study the local structure and electron paramagnetic resonance (EPR) parameters of Cu2+ centers in mixed alkali this compound glasses [].
Q9: How does the presence of organic ligands like 2,2′-bipyridine affect the structure of this compound?
A9: Introducing organic ligands like 2,2′-bipyridine during synthesis can lead to the formation of novel this compound structures:* It can result in this compound compounds where the organic ligand coordinates to the cadmium center [, ].* The inclusion of such ligands can influence the dimensionality of the resulting structure, for example, leading to the formation of one-dimensional chains instead of typical three-dimensional frameworks [].
Q10: How can this compound be used for environmental remediation?
A10: this compound compounds show promise in addressing environmental concerns:
- Heavy Metal Remediation: Iron phosphate nanoparticles, including Fe3(PO4)2, FeHPO4, and Fe(H2PO4)2, effectively reduce both the leachability and bioaccessibility of cadmium (Cd) in contaminated soils []. They achieve this by converting bioavailable Cd into less soluble this compound forms.
- Wastewater Treatment: this compound precipitation serves as an effective method for removing Cd from industrial wastewater, ensuring it meets regulatory discharge standards [].
Q11: What are the environmental concerns associated with this compound?
A11: While this compound finds use in remediation, the inherent toxicity of cadmium raises concerns about its potential environmental impact:
Q12: What factors influence the solubility of this compound?
A12: Several factors affect the solubility of this compound compounds:
- pH: The solubility of cadmium phosphates is strongly pH-dependent, generally decreasing as pH increases [, ]. Acidic conditions can lead to the dissolution of this compound, releasing cadmium ions into solution.
- Presence of Ligands: The presence of ligands like phosphate ions can influence this compound solubility through complexation reactions [, ].
- Temperature: Like many salts, the solubility of this compound can vary with temperature [].
Q13: What analytical techniques are used to quantify this compound?
A13: Commonly employed techniques for this compound quantification include:
- Atomic Emission Spectroscopy (ICP-AES): Determines the elemental composition of this compound materials and can be used to assess the extent of cadmium immobilization [].
- Colorimetry: This method can be used to quantify phosphorus content in this compound glasses [].
Q14: Can this compound be used in biomedical applications?
A14: While this compound nanoparticles have been explored as potential labels in electrochemical immunoassays [, ], the inherent toxicity of cadmium significantly limits their use in biomedical applications where biocompatibility is paramount.
Q15: How does phosphorus interact with cadmium in rice plants?
A15: Phosphorus plays a crucial role in mitigating cadmium toxicity in rice:
- Reduced Cadmium Accumulation: Phosphorus treatment reduces cadmium uptake and accumulation in rice plants, thereby minimizing Cd toxicity [, ].
- Regulation of Signaling Molecules: Phosphorus influences the expression of signaling molecules involved in cadmium detoxification, such as auxin, ethylene, and nitric oxide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


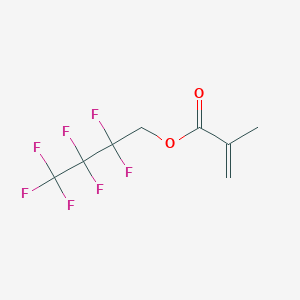
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
